Epirubicin

Übersicht

Beschreibung

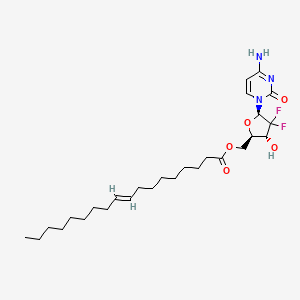

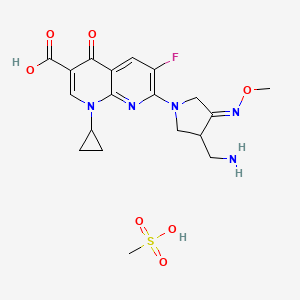

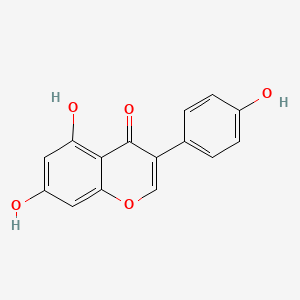

Epirubicin ist ein Anthrazyklin-Arzneimittel, das hauptsächlich in der Chemotherapie eingesetzt wird. Es ist ein Derivat von Doxorubicin und bekannt für seine Wirksamkeit bei der Behandlung verschiedener Krebsarten, darunter Brustkrebs, Eierstockkrebs, Magenkrebs, Lungenkrebs und Lymphome . This compound wirkt durch Interkalation von DNA-Strängen, wodurch die DNA- und RNA-Synthese gehemmt wird, was zum Zelltod führt .

Wirkmechanismus

Target of Action

Epirubicin primarily targets DNA inside cancer cells . It is also known to inhibit topoisomerase II , an enzyme that aids in DNA replication, transcription, and repair .

Mode of Action

This compound exerts its antitumor effects by interfering with the synthesis and function of DNA . It forms complexes with DNA by intercalation between base pairs . This intercalation results in the inhibition of topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This causes the DNA to get tangled up and damaged, preventing the cells from dividing, which ultimately leads to cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been observed to inhibit the EPDR1/TRPC1 axis , thereby activating the PI3K/AKT signaling pathway . This results in diminished sensitivity to this compound in hepatocellular carcinoma cells . Additionally, this compound treatment has been associated with increased levels of reactive oxygen and nitrogen species (RONS), lipid peroxidation (LPO), and xanthine oxidase (XO), indicating its influence on oxidative stress pathways .

Pharmacokinetics

This compound exhibits a triphasic plasma clearance with times of roughly 3 minutes (α-phase), 1 hour (β-phase), and 30 hours (γ-phase) . It is extensively distributed into tissues, and the elimination of the drug is mainly biliary . The glucuronides of this compound and Epirubicinol are important metabolites of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in proliferation and viability in human umbilical vein endothelial cells (hUVEC), with lower doses resulting in a senescent phenotype in a large proportion of cells . It also causes an increase in pro-inflammatory cytokines and a significant decrease in metabolic activity . In cancer cells, this compound treatment has been associated with cell shrinkage and apoptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of comorbidity and age can influence this compound metabolism in sepsis, potentially affecting the effects of this compound in patients with sepsis . Additionally, the immunomodulatory effects of this compound can be influenced by the chemotherapy backbone, as observed in a study comparing the immunomodulatory effects of this compound/cyclophosphamide and docetaxel in breast cancer patients .

Wissenschaftliche Forschungsanwendungen

Epirubicin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Weit verbreitet in Chemotherapieschemata für verschiedene Krebsarten.

Industrie: Wird bei der Entwicklung von Medikamenten-Abgabesystemen eingesetzt, wie z. B. liposomale Formulierungen und Hydrogel-basierte Abgabesysteme

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene Mechanismen:

DNA-Interkalation: This compound interkaliert zwischen DNA-Basenpaaren und stört die DNA- und RNA-Synthese.

Topoisomerase-II-Hemmung: Die Verbindung stabilisiert den DNA-Topoisomerase-II-Komplex, verhindert die Re-Ligierung von DNA-Strängen und führt zu DNA-Spaltung.

Freisetzung von freien Radikalen: This compound erzeugt freie Radikale, die oxidativen Schaden an zellulären Komponenten verursachen, einschließlich DNA.

Zytotoxische Wirkungen: Die Bindung an Zellmembranen und Plasmaproteine trägt zu ihren zytotoxischen Wirkungen bei.

Biochemische Analyse

Biochemical Properties

Epirubicin exerts its effects by intercalating between the base pairs of DNA and RNA, thereby inhibiting their synthesis . This interaction with nucleic acids is a key aspect of its role in biochemical reactions. The intercalation triggers DNA cleavage by topoisomerase II, leading to cell death .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to decrease proliferation and viability in human umbilical vein endothelial cells (hUVEC), leading to a senescent phenotype in a large proportion of cells . This compound also activates the DNA damage response pathways in cells, making them less susceptible to infection-associated stress .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ability to intercalate DNA strands. This intercalation results in complex formation which inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death . This compound also generates free radicals that cause cell and DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, survival benefits prevailed when this compound was administered 24 hours after sepsis induction . This suggests that the timing of this compound administration can significantly influence its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study where this compound was administered intravenously at a dose of 5 mg/kg in mice, rats, rabbits, and dogs, the pharmacokinetics of this compound were investigated .

Metabolic Pathways

This compound undergoes extensive metabolism, characterized by complex biotransformation to relatively or totally inactive metabolites, including a 13-dihydro derivative, epirubicinol, 2 glucuronides, and 4 aglycones . The glucuronides of this compound and epirubicinol are very important, and this pathway, which is unique to this compound, might explain the better tolerability of this drug compared with doxorubicin .

Transport and Distribution

This compound is extensively distributed into tissues, and the elimination of the drug is predominantly biliary . This compound is more lipophilic than doxorubicin and has a larger volume of distribution .

Subcellular Localization

This compound, like other anthracyclines, acts by intercalating DNA strands . This suggests that its subcellular localization is primarily within the nucleus where it can interact with DNA. More specific studies on the subcellular localization of this compound are needed to fully understand its activity and function at the subcellular level.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epirubicin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Daunorubicin ausgehen. Der Schlüsselschritt beinhaltet die Epimerisierung der Hydroxylgruppe am 4'-Kohlenstoff der Zuckerkomponente . Dieser Prozess erfordert bestimmte Reaktionsbedingungen, darunter die Verwendung von starken Säuren oder Basen, um die Epimerisierung zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel die folgenden Schritte:

Epimerisierung: Umwandlung von Daunorubicin zu this compound durch Epimerisierung.

Reinigung: Entfernung von Verunreinigungen und Nebenprodukten durch Kristallisation oder Chromatographie.

Formulierung: Herstellung des Endprodukts in einer geeigneten Form für die Verabreichung, z. B. intravenöse Lösungen.

Analyse Chemischer Reaktionen

Reaktionstypen

Epirubicin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Epirubicin wird oft mit anderen Anthrazyklinen verglichen, wie z. B. Doxorubicin, Daunorubicin und Idarubicin:

Die einzigartigen strukturellen Merkmale und das pharmakokinetische Profil von this compound machen es zu einer wertvollen Option in Chemotherapieschemata, insbesondere für Patienten, die andere Anthrazykline möglicherweise nicht so gut vertragen .

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-VTZDEGQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56390-09-1 (hydrochloride) | |

| Record name | Epirubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022987 | |

| Record name | Epirubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18e+00 g/L | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Epirubicin has antimitotic and cytotoxic activity. It inhibits nucleic acid (DNA and RNA) and protein synthesis through a number of proposed mechanisms of action: Epirubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. It also interferes with DNA replication and transcription by inhibiting DNA helicase activity., Epirubicin is an anthracycline cytotoxic agent. Although it is known that anthracyclines can interfere with a number of biochemical and biological functions within eukaryotic cells, the precise mechanisms of epirubicin's cytotoxic and/or antiproliferative properties have not been completely elucidated. Epirubicin forms a complex with DNA by intercalation of its planar rings between nucleotide base pairs, with consequent inhibition of nucleic acid (DNA and RNA) and protein synthesis. Such intercalation triggers DNA cleavage by topoisomerase II, resulting in cytocidal activity. Epirubicin also inhibits DNA helicase activity, preventing the enzymatic separation of double-stranded DNA and interfering with replication and transcription. Epirubicin is also involved in oxidation/reduction reactions by generating cytotoxic free radicals. The antiproliferative and cytotoxic activity of epirubicin is thought to result from these or other possible mechanisms., Epirubicin fights cancer through topoisomerase II inhibition, hence producing DNA strand breaks that finally lead to cell apoptosis. But anthracyclines produce free radicals that may explain their adverse effects. Dexrazoxane--an iron chelator--was proven to decrease free radical production and anthracycline cardiotoxicity. In this article, we report the concentrations of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) relative to 2'-deoxyguanosine (dGuo), and comet assay results from a study including 20 cancer patients treated with epirubicin. Plasma concentrations of vitamins A, E, C and carotenoids are also reported. All data were obtained before and immediately after epirubicin infusion. The ratios of 8-Oxo-dGuo to dGuo were measured in leukocyte DNA by HPLC-coulometry after NaI extraction of nucleic acids. Vitamins A and E and carotenoids were measured by HPLC-spectrophotometry. Vitamin C was measured by HPLC-spectrofluorimetry. Median 8-oxo-dGuo/dGuo ratios increased significantly from 0.34 to 0.48 lesions per 100,000 bases while per cent of tail DNA increased from 3.47 to 3.94 after chemotherapy 8-Oxo-dGuo/dGuo and per cent of tail DNA medians remained in the normal range. Only vitamin C decreased significantly from 55.4 to 50.3 microM Decreases in vitamins A, E, lutein and zeaxanthin were not significant, but concentrations were below the lower limit of the normal range both before and after chemotherapy. Only the correlation between comet assay results and vitamin C concentrations was significant (rho =-0.517, p = 0.023). This study shows that cellular DNA is damaged by epirubicin-generated free radicals which produce the mutagenic modified base 8-oxo-dGuo and are responsible for strand breaks. However, strand breaks are created not only by free radicals but also by topoisomerase II inhibition. In a previous study we did not find any significant change in urinary 8-oxo-dGuo excretion after adriamycin treatment. However, 8-oxo-dGuo may have increased at the end of urine collection as DNA repair and subsequent kidney elimination are relatively slow processes. In another study, authors used GC-MS to detect 8-oxo-dGuo in DNA and did not find any change after prolonged adriamycin infusion. Reasons for these apparent discrepancies are discussed. | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPIRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

56420-45-2 | |

| Record name | Epirubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56420-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epirubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIRUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8479ZZ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPIRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344.53 °C | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.